molecular formula C6H7BrN2O2 B13497774 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid

4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid

Cat. No.: B13497774
M. Wt: 219.04 g/mol
InChI Key: JSMOUXQEBSLYHG-UHFFFAOYSA-N
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Description

4-Bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a bromine atom at the 4th position, two methyl groups at the 1st and 5th positions, and a carboxylic acid group at the 2nd position. The unique structure of this compound makes it a valuable building block in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid can be achieved through several methods. One common approach involves the methylation of 5-bromo-2-methyl-1H-imidazole, resulting in a mixture of regioisomers . Another method includes the cyclization of amido-nitriles under mild reaction conditions, which allows for the inclusion of various functional groups .

Industrial Production Methods: Industrial production of this compound often involves scalable and cost-effective methods. For instance, a high-yielding and commercially viable synthesis has been established, which involves the methylation of 5-bromo-2-methyl-1H-imidazole . This method ensures the production of the desired compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include disubstituted imidazoles and other derivatives, depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. For example, the N3 nitrogen of the imidazole ring can bind to the heme iron atom of ferric cytochrome P450, affecting its activity .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C6H7BrN2O2

Molecular Weight

219.04 g/mol

IUPAC Name

4-bromo-1,5-dimethylimidazole-2-carboxylic acid

InChI

InChI=1S/C6H7BrN2O2/c1-3-4(7)8-5(6(10)11)9(3)2/h1-2H3,(H,10,11)

InChI Key

JSMOUXQEBSLYHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1C)C(=O)O)Br

Origin of Product

United States

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